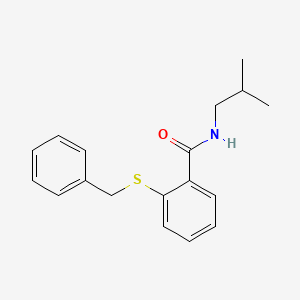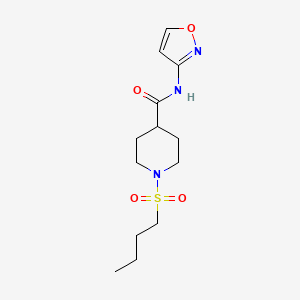
1-(methylsulfonyl)-2-(2-phenylethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylsulfonyl)-2-(2-phenylethyl)piperidine, also known as MDPV, is a synthetic stimulant drug that belongs to the cathinone class. MDPV has gained popularity as a recreational drug due to its euphoric and stimulant effects. However, MDPV is not approved for medical use and is illegal in most countries.
Mécanisme D'action
1-(methylsulfonyl)-2-(2-phenylethyl)piperidine acts as a reuptake inhibitor of the dopamine, norepinephrine, and serotonin transporters. By blocking the reuptake of these neurotransmitters, this compound increases their concentration in the synaptic cleft, leading to increased stimulation of the central nervous system. This compound also acts as a releasing agent of these neurotransmitters, further increasing their concentration in the synaptic cleft.
Biochemical and Physiological Effects
This compound produces a range of biochemical and physiological effects in the body. These effects include increased heart rate, blood pressure, body temperature, and respiration rate. This compound also produces euphoria, increased sociability, and increased energy levels. However, this compound can also produce negative effects such as anxiety, paranoia, and agitation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(methylsulfonyl)-2-(2-phenylethyl)piperidine has several advantages as a research tool. It is a potent stimulant with a well-understood mechanism of action, making it useful for investigating the effects of stimulants on the brain and behavior. However, this compound also has several limitations. It is highly addictive and can produce negative side effects, making it unsuitable for use in humans. This compound is also illegal in most countries, making it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on 1-(methylsulfonyl)-2-(2-phenylethyl)piperidine. One area of research is the development of new drugs that target the same neurotransmitter systems as this compound but with fewer negative side effects. Another area of research is the investigation of the long-term effects of this compound use on the brain and behavior. Finally, more research is needed to understand the mechanisms underlying the addictive properties of this compound and to develop new treatments for addiction.
Méthodes De Synthèse
1-(methylsulfonyl)-2-(2-phenylethyl)piperidine is synthesized from piperonal, which is a precursor chemical. The synthesis involves the reduction of piperonal to 3,4-methylenedioxyphenyl-2-propanone (MDP2P) using reductive amination. MDP2P is then reacted with methylsulfonyl chloride and 2-phenylethylamine to produce this compound.
Applications De Recherche Scientifique
1-(methylsulfonyl)-2-(2-phenylethyl)piperidine has been extensively studied in the scientific community due to its potential as a research tool for understanding the mechanism of action of stimulant drugs. This compound has been used in preclinical studies to investigate the effects of stimulants on the brain and behavior.
Propriétés
IUPAC Name |
1-methylsulfonyl-2-(2-phenylethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-18(16,17)15-12-6-5-9-14(15)11-10-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGJUGOFJMVHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5463001.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5463002.png)

![2-(2,7-diazaspiro[4.5]dec-2-ylmethyl)benzonitrile dihydrochloride](/img/structure/B5463018.png)
![1-(4-methoxyphenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine](/img/structure/B5463024.png)
![4-chloro-2-[3-(2-thienyl)acryloyl]phenyl 2-methoxybenzoate](/img/structure/B5463034.png)

![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5463046.png)
![1-methyl-1'-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5463055.png)
![N-[1-(4-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5463066.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5463081.png)

![N-{1-[2-(2-furyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5463096.png)
